molecular formula C10H16BNO4S B1405218 (3-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid CAS No. 866758-51-2

(3-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid

Cat. No.: B1405218
CAS No.: 866758-51-2
M. Wt: 257.12 g/mol
InChI Key: OZQBNWICBNCUGL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Topology Analysis

The International Union of Pure and Applied Chemistry systematic name for this compound is [2-methyl-4-(propan-2-ylsulfamoyl)phenyl]boronic acid, reflecting its complex substitution pattern on the benzene ring core. The Chemical Abstracts Service registry number 866758-51-2 provides unique identification for this specific molecular entity. The molecular formula C10H16BNO4S corresponds to a molecular weight of 257.11 daltons, indicating a relatively compact yet functionally diverse structure.

The molecular topology reveals a benzene ring system bearing three distinct functional groups arranged in a specific spatial configuration. The boronic acid group occupies the 1-position, serving as the primary reactive center characteristic of this compound class. A methyl substituent is positioned at the 2-position relative to the boronic acid, introducing steric and electronic effects that influence molecular conformation. The sulfonamide functionality, specifically the N-isopropylsulfamoyl group, is located at the 4-position, creating a meta-relationship with the boronic acid group.

The Simplified Molecular Input Line Entry System representation CC1=CC=C(B(O)O)C=C1S(=O)(NC(C)C)=O accurately captures the connectivity pattern and confirms the presence of the characteristic B(OH)2 boronic acid functionality. This structural arrangement creates an asymmetric molecule with distinct electronic domains that contribute to its unique chemical properties and reactivity patterns.

Crystallographic Studies and Boron Coordination Geometry

While specific crystallographic data for (3-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid are not extensively documented in current literature, comparative analysis with related boronic acid structures provides valuable insights into expected coordination geometry and solid-state behavior. General boronic acid crystallographic studies reveal that the boron center typically adopts trigonal planar geometry in the solid state, with the CBO2 plane often exhibiting near-coplanarity with the aromatic ring system.

Structural studies of phenylboronic acid demonstrate that the crystals adopt orthorhombic symmetry, with asymmetric units consisting of distinct molecules interconnected through hydrogen bonding networks. The O-H---O hydrogen bonds characteristic of boronic acids create dimeric ensembles that further associate into extended three-dimensional arrays through additional intermolecular interactions. Similar hydrogen bonding patterns are expected for this compound, though the presence of the sulfonamide group may introduce additional intermolecular contacts.

The presence of the methyl and sulfonamide substituents likely influences the packing arrangement and may affect the planarity of the boronic acid group relative to the benzene ring. Steric interactions between the sulfonamide group and adjacent substituents could introduce conformational constraints that alter the preferred molecular geometry compared to simpler boronic acid systems. The isopropyl group attached to the sulfonamide nitrogen provides additional conformational flexibility that may impact crystal packing efficiency and intermolecular interactions.

Spectroscopic Profiling (NMR, IR, MS)

Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that confirm the presence of key functional groups. The boronic acid functionality typically exhibits broad O-H stretching absorptions in the 3200-3600 cm⁻¹ region, often overlapping with N-H stretching from the sulfonamide group. The sulfonyl group generates distinctive absorption bands around 1334 cm⁻¹ and additional characteristic peaks that distinguish this compound from related structures.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts and coupling patterns. The aromatic protons appear in the typical aromatic region, with splitting patterns reflecting the substitution pattern on the benzene ring. The methyl group attached to the benzene ring generates a singlet in the aliphatic region, while the isopropyl group produces characteristic doublet and septet patterns reflecting the CH3-CH(CH3)- connectivity.

Mass spectrometric analysis confirms the molecular ion peak at m/z 257.11, consistent with the calculated molecular weight. Fragmentation patterns typically involve loss of the boronic acid functionality and cleavage around the sulfonamide linkage, providing diagnostic ions that support structural assignments. The molecular ion stability and fragmentation behavior reflect the electronic properties imparted by the combined influence of the electron-donating methyl group and electron-withdrawing sulfonamide substituent.

Thermodynamic Properties and Solubility Behavior

The thermodynamic properties of this compound reflect the compound's dual hydrophilic and lipophilic character. Storage recommendations indicate room temperature stability under inert atmospheric conditions, suggesting moderate thermal stability typical of substituted boronic acids. The compound requires protection from moisture due to the hygroscopic nature of the boronic acid functionality and potential hydrolytic sensitivity of the sulfonamide linkage.

Solubility characteristics are governed by the competing influences of the polar boronic acid and sulfonamide groups versus the lipophilic methyl and isopropyl substituents. Related boronic acid compounds demonstrate enhanced solubility in polar protic solvents due to hydrogen bonding capabilities of the hydroxyl groups. The sulfonamide functionality contributes additional hydrogen bonding potential through both the nitrogen and oxygen atoms, potentially improving aqueous solubility compared to simple alkyl-substituted boronic acids.

Temperature-dependent solubility behavior likely follows typical patterns observed for functionalized boronic acids, with increased dissolution at elevated temperatures. The presence of the isopropyl group may introduce some degree of hydrophobic character that influences partition coefficients and extraction behavior in biphasic systems. Crystallization and recrystallization properties are influenced by the hydrogen bonding networks formed between boronic acid molecules and the additional intermolecular interactions provided by the sulfonamide groups.

Acid-Base Characteristics and pKa Determination

The acid-base behavior of this compound is dominated by the boronic acid functionality, which exhibits characteristic Lewis acid properties and protolytic equilibria. Boronic acids typically demonstrate pKa values in the range of 8-9, significantly higher than carboxylic acids due to the relatively weak acidity of the B-OH bonds. The electron-withdrawing sulfonamide group positioned meta to the boronic acid is expected to enhance acidity through inductive effects, potentially lowering the pKa compared to unsubstituted phenylboronic acid.

The compound exhibits amphoteric behavior, functioning as both a Lewis acid through the vacant p-orbital on boron and as a Brønsted acid through hydroxyl group deprotonation. In aqueous solution, the equilibrium between the trigonal boronic acid form and the tetrahedral borate ester becomes pH-dependent, with basic conditions favoring formation of the anionic tetrahedral species. This pH-responsive behavior is crucial for applications involving reversible covalent binding to diol-containing molecules.

The sulfonamide nitrogen may exhibit weak basicity, though this is significantly attenuated by the electron-withdrawing effects of the adjacent sulfonyl group. The overall acid-base profile reflects the composite electronic effects of all substituents, with the methyl group providing modest electron donation that partially counteracts the electron-withdrawing influence of the sulfonamide. Potentiometric titration studies would be required to establish precise pKa values for the multiple ionizable sites present in this complex molecular structure.

Properties

IUPAC Name

[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4S/c1-7(2)12-17(15,16)10-6-9(11(13)14)5-4-8(10)3/h4-7,12-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQBNWICBNCUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

  • Step 1: Synthesis of 4-methylphenyl precursor with sulfamoyl substitution at the 3-position.
  • Step 2: Introduction of boronic acid functionality via directed lithiation or halogenation followed by boron reagent coupling.

Research Findings

A study demonstrated the synthesis of similar compounds by first preparing 4-methyl-3-aminophenyl derivatives, then converting amino groups to sulfamoyl functionalities via sulfonamide formation, followed by borylation.

Reaction Scheme:

4-Methyl-3-aminophenyl → Sulfamoylation → Borylation

Key reagents:

  • Sulfamoyl chlorides or sulfonyl isocyanates for sulfamoyl group introduction.
  • Boron reagents such as boronic acids or boronate esters for borylation.

Limitations

  • Regioselectivity challenges in aromatic substitution.
  • Need for protecting groups to prevent side reactions.

Boronic Acid Coupling via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method involves the Suzuki-Miyaura cross-coupling reaction, which couples a suitable aryl halide with a boronic acid derivative.

Preparation Steps

  • Step 1: Synthesize or obtain 3-bromo- or 3-iodo-4-methylphenyl derivatives bearing the sulfamoyl group.
  • Step 2: Prepare or procure the corresponding boronic acid or ester, (3-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid .
  • Step 3: Perform Suzuki coupling using Pd(0) catalysts, base (e.g., K2CO3), and suitable solvents (e.g., toluene, ethanol, or dioxane).

Research Data

A recent publication detailed the synthesis of boronic acids via Suzuki coupling, emphasizing the importance of selecting appropriate halogenated precursors and reaction conditions to maximize yields.

Reaction Parameters Details
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂
Base Potassium carbonate or sodium hydroxide
Solvent Toluene, ethanol, or dioxane
Temperature 80–110°C
Yield Typically 70–85%

Advantages

  • High regioselectivity.
  • Compatibility with various functional groups.
  • Suitable for complex molecules like this compound.

Specific Synthetic Route for this compound

Based on the data from recent patents and research articles, a typical synthetic route involves:

Step 1: Preparation of the Aromatic Halide

  • Synthesize 3-bromo-4-methylphenyl derivative with a protected sulfamoyl group, using sulfonyl chlorides and appropriate amines.
  • Example: React 4-methylphenyl halide with N-isopropylsulfamoyl chloride under basic conditions.

Step 2: Boronic Acid Formation

  • Subject the halogenated aromatic to Suzuki coupling with a boronic acid or ester, such as (N-isopropylsulfamoyl)-4-methylphenylboronic acid .
  • Use Pd catalysts, base, and suitable solvents under reflux conditions.

Step 3: Purification and Characterization

  • Purify via column chromatography or recrystallization.
  • Confirm structure via NMR, MS, and IR spectroscopy.

Data Table: Summary of Preparation Methods

Method Key Reagents Typical Conditions Advantages Limitations
Aromatic substitution Sulfonyl chlorides, amines Reflux, protective groups Direct synthesis Regioselectivity issues
Suzuki-Miyaura coupling Halogenated aromatic + boronic acid Pd catalyst, base, 80–110°C High selectivity, versatile Requires halogenated precursor
Electrophilic borylation Boron reagents, electrophiles Mild to moderate temperatures Direct functionalization Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

(3-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Boronic Esters: Formed through oxidation reactions.

    Amines: Resulting from the reduction of the sulfonamide group.

    Substituted Phenyl Derivatives: Produced via electrophilic aromatic substitution.

Scientific Research Applications

Medicinal Chemistry

Boronic acids are widely used in medicinal chemistry due to their ability to form reversible covalent bonds with diols, which can be utilized in drug design and delivery systems. Specifically, (3-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid has been investigated for:

  • Inhibition of Enzymes : This compound can act as a potent inhibitor of proteasomes, which are critical for protein degradation pathways in cells. Studies have shown that it can selectively inhibit certain proteasomal activities, making it a candidate for cancer therapy .
  • Drug Development : Its unique sulfonamide group enhances its binding affinity to target proteins, which is crucial for the development of new therapeutics aimed at diseases such as cancer and diabetes .

Materials Science

In materials science, boronic acids are utilized in the synthesis of polymers and hydrogels. The applications include:

  • Formation of Supramolecular Structures : The compound can participate in the formation of dynamic covalent bonds, leading to the creation of self-healing materials and stimuli-responsive hydrogels. These materials are being explored for applications in drug delivery systems and tissue engineering .
  • Sensors : Due to its ability to interact with various biomolecules, this compound is also being researched as a component in biosensors for detecting glucose levels and other metabolites in biological fluids .

Data Tables

Application AreaSpecific Use Case
Medicinal ChemistryProteasome inhibition for cancer treatment
Drug DevelopmentEnhancing binding affinity in drug design
Materials ScienceSupramolecular structures and self-healing materials
BiosensingGlucose detection in biological samples

Case Study 1: Cancer Therapeutics

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibits the growth of cancer cells by targeting specific proteasomal pathways. The compound showed a significant reduction in tumor size in animal models, highlighting its potential as an effective anticancer agent .

Case Study 2: Smart Hydrogels

Research on smart hydrogels incorporating this boronic acid revealed that they could respond to changes in pH and temperature, making them suitable for controlled drug release applications. The hydrogels demonstrated enhanced mechanical properties and self-healing capabilities when exposed to physiological conditions .

Mechanism of Action

The mechanism of action of (3-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes such as proteases. The N-isopropylsulfamoyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(3-(N-Isopropylsulfamoyl)-4-methoxyphenyl)boronic Acid
  • Structure : Differs by a methoxy (-OCH₃) group instead of methyl (-CH₃) at the para -position.
  • Impact : The methoxy group is electron-donating, increasing the electron density of the phenyl ring compared to the methyl group. This may alter reactivity in cross-coupling reactions or hydrogen-bonding interactions in biological systems .
  • Synthetic Yield: Not explicitly reported, but analogous Suzuki reactions with methoxy-substituted boronic acids (e.g., 4-methoxyphenyl boronic acid) often show yields comparable to methyl-substituted analogs (~65–74%) .
(4-(N-Isopropylsulfamoyl)-3,5-dimethylphenyl)boronic Acid
  • Structure : Features additional methyl groups at the meta -positions (3,5-dimethyl).
  • Impact : The steric bulk from the 3,5-dimethyl groups may hinder cross-coupling reactions or reduce binding affinity to enzymes due to restricted access to the boronic acid moiety. Conversely, increased hydrophobicity could enhance membrane permeability in drug candidates .
(3-(N-Isopropylsulfamoyl)phenyl)boronic Acid
  • Structure : Lacks the 4-methyl substituent.
  • However, the loss of hydrophobicity might decrease bioavailability in pharmacological applications .

Variations in the Sulfamoyl Group

(4-(N-Propylsulfamoyl)-2-trifluoromethylphenyl)boronic Acid
  • Structure : Contains a propyl chain (instead of isopropyl) on the sulfamoyl group and a trifluoromethyl (-CF₃) group at the ortho -position.
  • The electron-withdrawing -CF₃ group enhances the acidity of the boronic acid, favoring faster transmetalation in cross-coupling reactions .

Substituent Position and Electronic Effects

3-Methylphenylboronic Acid vs. 4-Methylphenylboronic Acid
  • Impact of Position : The meta -methyl group in 3-methylphenylboronic acid creates a less symmetric electronic environment compared to the para -methyl analog. This asymmetry can influence crystal packing (e.g., hydrogen-bonding motifs) and reactivity with Pd catalysts in Suzuki reactions .

Key Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
(3-(N-Isopropylsulfamoyl)-4-methylphenyl)boronic acid 4-CH₃, 3-SO₂NHiPr 273.12 g/mol Potential enzyme inhibitor, Suzuki coupling
(3-(N-Isopropylsulfamoyl)-4-methoxyphenyl)boronic acid 4-OCH₃, 3-SO₂NHiPr 287.14 g/mol Enhanced electron density, drug design
(4-(N-Isopropylsulfamoyl)-3,5-dimethylphenyl)boronic acid 3,5-(CH₃)₂, 4-SO₂NHiPr 271.14 g/mol Increased steric hindrance, hydrophobic
(4-(N-Propylsulfamoyl)-2-trifluoromethylphenyl)boronic acid 2-CF₃, 4-SO₂NHPr 313.18 g/mol Electron-withdrawing, improved acidity

Biological Activity

(3-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is significant in biological systems, particularly in enzyme inhibition and drug design.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Boronic acids have been established as effective inhibitors of proteasomes and various enzymes involved in metabolic pathways.

  • Enzyme Inhibition : The compound acts as a reversible inhibitor by binding to the active sites of enzymes. This is particularly relevant in the context of protease inhibition, where boronic acids can mimic the transition state of peptide bonds.
  • Targeting LDH-A : Research indicates that related compounds have shown effectiveness in inhibiting lactate dehydrogenase A (LDH-A), an enzyme implicated in cancer metabolism. This suggests that this compound may have similar properties, potentially leading to reduced tumor growth and improved metabolic profiles in cancer cells .

Biological Activity and Therapeutic Applications

The therapeutic potential of this compound spans several areas:

  • Cancer Therapy : By inhibiting key metabolic enzymes like LDH-A, this compound may contribute to the development of novel cancer treatments aimed at disrupting tumor metabolism.
  • Diabetes Management : Boronic acids are also being explored for their ability to regulate glucose levels through modulation of insulin signaling pathways, making them candidates for diabetes therapies .

Research Findings and Case Studies

Several studies have investigated the biological activity of boronic acids, including this compound:

  • In vitro Studies : Laboratory experiments have demonstrated that compounds with similar structures can effectively inhibit LDH-A activity, leading to decreased lactate production in cancer cell lines .
  • Animal Models : Preclinical trials using animal models have shown promising results in tumor reduction when treated with boronic acid derivatives, indicating potential efficacy in vivo .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study TypeFindingsReference
In vitroInhibition of LDH-A activity in cancer cell lines
Animal ModelsTumor growth reduction observed with boronic acid derivatives
Mechanistic StudyReversible binding to enzyme active sites

Q & A

Q. What are the optimal synthetic routes for preparing (3-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid?

The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl boronic acids as key intermediates. For example, 4-methylphenyl boronic acid derivatives have been prepared using THF as a solvent instead of DMA, achieving 93% yield under silver(I)-catalyzed carboxylation conditions . Reaction optimization should consider substituent electronic effects: 4-methylphenyl boronic acid exhibits higher coupling efficiency (96% yield) compared to electron-withdrawing groups like methoxy (62% yield) due to enhanced nucleophilicity .

Q. How can the structure of this boronic acid derivative be confirmed post-synthesis?

Characterization typically involves 1H^1H and 13C^{13}C NMR spectroscopy. For example, 4-methylphenyl boronic acid derivatives show distinct aromatic proton signals (e.g., δ 7.91 ppm for ortho protons) and methyl group resonances (δ 2.38 ppm) in 1H^1H NMR . Mass spectrometry and X-ray crystallography (if crystalline) further validate molecular weight and spatial configuration. Cross-referencing with literature data (e.g., Zhang et al., 2012) is critical .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s bioactivity, such as tubulin polymerization inhibition?

Boronic acid-containing stilbenes have been studied as tubulin inhibitors by replacing hydroxyl groups in combretastatin analogs with boronic acid moieties. For example, IC50_{50} values for tubulin polymerization inhibition (21–22 μM) were determined via fluorescence-based assays using purified tubulin . Similar methodologies can be adapted by incubating the compound with cancer cell lines (e.g., Jurkat cells) and analyzing apoptosis via flow cytometry (FACScan) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in boronic acid derivatives?

SAR studies require systematic variation of substituents. For instance, replacing the 4-methyl group with electron-withdrawing groups (e.g., methoxy) reduces coupling efficiency in Suzuki reactions, highlighting the role of inductive effects . Biological SAR can be explored by synthesizing analogs with modified sulfamoyl or methyl groups and testing cytotoxicity across cancer cell panels (COMPARE analysis) .

Q. How can mechanistic studies elucidate this compound’s role in enzyme inhibition (e.g., β-lactamases)?

Aryl boronic acids inhibit enzymes via transition-state mimicry. Structural studies (e.g., X-ray crystallography) reveal binding modes in conserved enzyme clefts, as seen in class C β-lactamase complexes . Kinetic assays (e.g., Ki determination) using fluorogenic substrates (e.g., nitrocefin) can quantify inhibition potency. Molecular docking simulations further predict binding interactions .

Methodological Considerations

Q. What solvent systems enhance stability during catalytic applications?

Polar aprotic solvents like THF or DMF/water mixtures are preferred for Suzuki couplings, stabilizing boronic acids and preventing protodeboronation. For example, DMF/H2_2O (2.7:1.3 mL) with Pd(OAc)2_2 catalyst achieves high yields in air-tolerant conditions .

Q. How do steric and electronic effects influence cross-coupling efficiency?

Steric hindrance from bulky groups (e.g., isopropylsulfamoyl) may reduce coupling rates, while electron-donating groups (e.g., methyl) enhance nucleophilicity. Kinetic studies using time-resolved NMR or HPLC monitoring can quantify these effects .

Data Contradictions and Resolution

Q. Conflicting reports on substituent effects: How to resolve discrepancies?

Apparent contradictions (e.g., methoxy vs. methyl group reactivity) arise from competing electronic and steric factors. Controlled experiments using isosteric analogs (e.g., replacing methoxy with trifluoromethyl) can isolate electronic contributions . Meta-analysis of literature data (e.g., Zhang et al. vs. Li et al.) clarifies context-dependent trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid
Reactant of Route 2
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(3-(N-isopropylsulfamoyl)-4-methylphenyl)boronic acid

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